![molecular formula C7H9ClN2O2 B2431534 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride CAS No. 1955541-74-8](/img/structure/B2431534.png)
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride
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Description
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis of Quaternary Salts and Antimicrobial Activity
- A range of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have been synthesized, with some compounds exhibiting antibacterial and antifungal activity. For instance, compound 6c showed a broad activity spectrum towards various bacterial strains and fungi but also had high hemolytic activity against human red blood cells and cytotoxicity against HEK-293 cells, while being characterized by low in vivo toxicity in mice (Demchenko et al., 2021).
Synthesis of Condensed Tricyclic Nitrogenous Structures
- N-Alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides have been utilized for synthesizing substituted 3H,4H,6H,7H,8H-pyrrolo[2,1-h]purin-4-ones, their thione analogs, and 1,2,3,6,7,8-hexahydro-4H-pyrrolo[2′,1′:2,3]imidazo[4,5-d]-[1,3,2]diazaphosphinine derivatives (Chumachenko et al., 2013).
Chemical Transformations and Reactions
Nitration and Synthesis of Nitro Derivatives
- The study involves the selective nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to produce 3-nitro derivatives, and the synthesis of several nitro-, amino-nitro-, and azido-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (Kavina et al., 2018).
Synthesis of Imidazol[1,5-a]indoles and Pyrrolo[1,2-c]imidazoles
- A novel route for synthesizing imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles via N-H functionalization has been developed. These compounds can serve as heterocyclic scaffolds in medicinal chemistry or as building blocks for different classes of compounds (Rao et al., 2019).
Advanced Applications and Functionalization
Synthesis of Bicyclic Hydroxamic Acids
- Enantiomerically enriched bicyclic hydroxamic acids, specifically 1-hydroxy-dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, have been synthesized through cyclocondensation of L-α-aminohydroxamic acids with keto acids. The cis configuration between the amino acid side chain and the methyl group at C7a in these diones was confirmed by X-ray crystallographic analysis (Hoshino et al., 2013).
Activation and Functionalization of Imidazolium Salts
- Several 6,7-dihydro[5H]pyrrolo[1,2-a]imidazoles were activated for functionalization at C-7 by conversion to quaternary imidazolium salts, allowing reactions with aldehydes and alkyl halides. This method provided a way to modify the functional groups attached to the imidazole ring structure (Gallagher & Adams, 1989).
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-4-8-6-2-1-3-9(5)6;/h4H,1-3H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIGOSGPEKJCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride | |
CAS RN |
1955541-74-8 |
Source
|
Record name | 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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